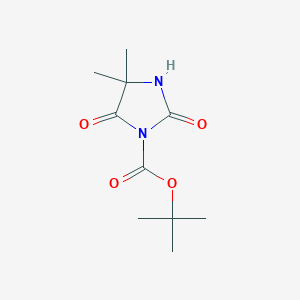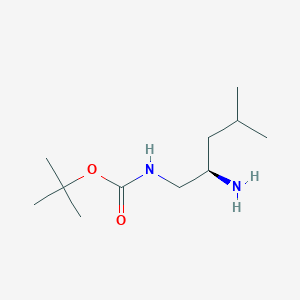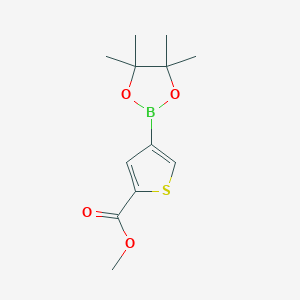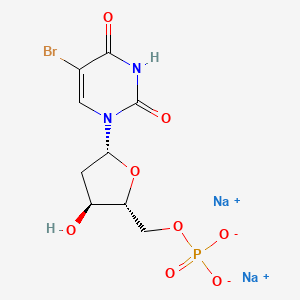
5-Brom-2'-Desoxy-5'-uridylsäure-Dinatriumsalz
Übersicht
Beschreibung
5-Bromo-2’-deoxyuridine 5’-(dihydrogen phosphate): is a synthetic nucleoside analogue of thymidine. It is commonly used in scientific research to study cell proliferation, DNA synthesis, and various cellular processes. This compound is particularly valuable in the fields of molecular biology, genetics, and cancer research due to its ability to be incorporated into DNA during the S phase of the cell cycle .
Wissenschaftliche Forschungsanwendungen
Chemie:
- Wird als Marker für DNA-Synthese- und Zellproliferationsstudien verwendet.
- In die DNA integriert, um die Auswirkungen verschiedener chemischer Modifikationen zu untersuchen .
Biologie:
- Wird in der Zellbiologie häufig verwendet, um sich teilende Zellen zu markieren.
- Hilft beim Verfolgen des Zellzyklusfortschritts und bei der Identifizierung proliferierender Zellen .
Medizin:
- Wird in der Krebsforschung verwendet, um das Tumorwachstum und die Reaktion auf Behandlungen zu untersuchen.
- Wirkt als Radiensensibilisator in der Krebstherapie und verstärkt die Wirkung von Strahlung auf Krebszellen .
Industrie:
- Wird bei der Entwicklung von diagnostischen Werkzeugen und Assays zur Erkennung der Zellproliferation eingesetzt.
- Wird bei der Produktion von Forschungsreagenzien und Kits für molekularbiologische Studien verwendet .
5. Wirkmechanismus
Mechanismus: 5-Brom-2’-Desoxyuridin 5’-(Dihydrogenphosphat) wird während der S-Phase des Zellzyklus anstelle von Thymidin in die DNA eingebaut. Dieser Einbau ermöglicht es Forschern, die DNA-Synthese und die Zellproliferation zu verfolgen. Das Bromatom in der Verbindung kann auch in Röntgenbeugungsstudien verwendet werden, um die DNA-Struktur zu analysieren .
Molekulare Ziele und Signalwege:
Thymidilat-Synthase: Die Verbindung zielt auf Thymidilat-Synthase ab, ein Enzym, das an der DNA-Synthese beteiligt ist.
DNA-Replikationswege: Es wird in replizierende DNA eingebaut, was die Untersuchung von DNA-Replikations- und Reparaturmechanismen ermöglicht.
Wirkmechanismus
Target of Action
The primary target of the compound 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt is cellular DNA . It is a thymidine analogue, which means it can be incorporated into DNA in place of thymidine . This property allows it to be used in genetic research as a mutagen .
Mode of Action
5-Bromo-2’-deoxy-5’-uridylic acid disodium salt interacts with its target, the cellular DNA, by being selectively incorporated into the DNA during the S-phase of the cell cycle . This incorporation instead of thymidine can lead to mutations, which is why it is used as a mutagen in genetic research .
Biochemical Pathways
The compound 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt affects the DNA synthesis pathway . By being incorporated into DNA, it can cause changes in the genetic material of the cells. This can lead to various downstream effects, such as changes in protein synthesis and cell function .
Result of Action
The molecular effect of the action of 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt is the incorporation into DNA, leading to potential mutations . On a cellular level, this can affect cell proliferation, as the compound is used to label cells in the S-phase of the cell cycle .
Biochemische Analyse
Biochemical Properties
5-Bromo-2’-deoxy-5’-uridylic acid disodium salt plays a significant role in biochemical reactions, particularly in the inhibition of DNA synthesis. It interacts with various enzymes and proteins involved in DNA replication and repair. One of the primary enzymes it interacts with is DNA polymerase, where it acts as a chain terminator during DNA synthesis. This interaction prevents the addition of further nucleotides, thereby halting DNA replication. Additionally, it can be incorporated into DNA strands by DNA polymerase, leading to mutations and strand breaks .
Cellular Effects
The effects of 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt on cells are profound. It influences cell function by interfering with DNA replication and repair processes. This compound can induce cell cycle arrest and apoptosis in rapidly dividing cells, making it a useful tool in cancer research. It affects cell signaling pathways by causing DNA damage, which activates the DNA damage response (DDR) pathways. This activation leads to changes in gene expression and cellular metabolism, ultimately affecting cell survival and proliferation.
Molecular Mechanism
At the molecular level, 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt exerts its effects through incorporation into DNA. Once incorporated, it causes mispairing during DNA replication, leading to mutations. It also inhibits the activity of DNA polymerase by acting as a chain terminator. This inhibition prevents the elongation of the DNA strand, effectively stopping DNA synthesis. Additionally, the presence of the bromine atom in the molecule enhances its ability to induce DNA strand breaks, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt can vary over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Long-term exposure to this compound in cell cultures can lead to cumulative DNA damage, resulting in increased cell death and altered cellular functions. In in vitro studies, the temporal effects are often monitored to understand the kinetics of DNA damage and repair .
Dosage Effects in Animal Models
The effects of 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt in animal models are dose-dependent. At low doses, it can cause mild DNA damage and activate repair mechanisms. At higher doses, it induces significant DNA damage, leading to cell death and tissue toxicity. Threshold effects are observed where a certain dosage level results in a marked increase in adverse effects. Toxicity studies in animal models help determine the safe and effective dosage ranges for research applications.
Metabolic Pathways
5-Bromo-2’-deoxy-5’-uridylic acid disodium salt is involved in metabolic pathways related to nucleotide metabolism. It is phosphorylated by cellular kinases to form its active triphosphate form, which is then incorporated into DNA. The compound interacts with enzymes such as thymidine kinase and DNA polymerase during its metabolic activation and incorporation into DNA. These interactions affect the overall metabolic flux and levels of nucleotides within the cell .
Transport and Distribution
Within cells, 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt is transported and distributed through various mechanisms. It is taken up by cells via nucleoside transporters and then phosphorylated to its active form. The compound can accumulate in the nucleus, where it exerts its effects on DNA synthesis and repair. Its distribution within tissues depends on factors such as tissue permeability and the presence of specific transporters .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2’-deoxyuridine 5’-(dihydrogen phosphate) typically involves the bromination of 2’-deoxyuridine followed by phosphorylation. The bromination is achieved using bromine or a brominating agent under controlled conditions. The phosphorylated product is then purified to obtain the desired compound .
Industrial Production Methods: Industrial production of 5-Bromo-2’-deoxyuridine 5’-(dihydrogen phosphate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is often produced in crystalline form and stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Substitutionsreaktionen: Das Bromatom in 5-Brom-2’-Desoxyuridin 5’-(Dihydrogenphosphat) kann nukleophile Substitutionsreaktionen eingehen.
Oxidation und Reduktion: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen, obwohl diese weniger häufig sind.
Phosphorylierung: Die Verbindung selbst ist ein phosphoryliertes Derivat von 5-Brom-2’-Desoxyuridin.
Häufige Reagenzien und Bedingungen:
Bromierungsmittel: Für den anfänglichen Bromierungsschritt verwendet.
Phosphorylierungsmittel: Zur Einführung der Phosphatgruppe verwendet.
Lösungsmittel: Häufige Lösungsmittel umfassen Wasser, Ethanol und Dimethylsulfoxid (DMSO).
Hauptprodukte:
5-Brom-2’-Desoxyuridin: Das Hauptprodukt vor der Phosphorylierung.
5-Brom-2’-Desoxyuridin 5’-(Dihydrogenphosphat): Das Endprodukt nach der Phosphorylierung.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
5-Iod-2’-Desoxyuridin: Ein weiteres Thymidin-Analogon, das in ähnlichen Anwendungen verwendet wird.
5-Fluor-2’-Desoxyuridin: Wird in der Krebsforschung und -therapie eingesetzt.
2’-Desoxyuridin: Das nicht halogenierte Analogon von 5-Brom-2’-Desoxyuridin.
Einzigartigkeit: 5-Brom-2’-Desoxyuridin 5’-(Dihydrogenphosphat) ist aufgrund seines Bromatoms einzigartig, das spezifische Anwendungen in Röntgenbeugungsstudien und die Verwendung als Radiensensibilisator ermöglicht. Seine Integration in die DNA bietet ein wertvolles Werkzeug zur Untersuchung der Zellproliferation und DNA-Synthese .
Eigenschaften
IUPAC Name |
disodium;[5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN2O8P.2Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18;;/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKAOEOILGHOCX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)([O-])[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN2Na2O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51432-32-7 | |
| Record name | 5'-Uridylic acid, 5-bromo-2'-deoxy-, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



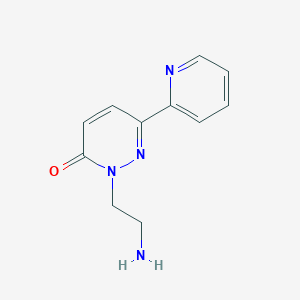

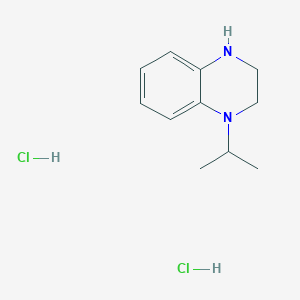
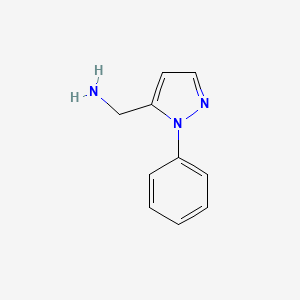
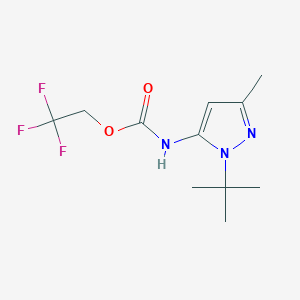
![2,2,2-trifluoroethyl N-[2-(4-ethylpiperazin-1-yl)phenyl]carbamate](/img/structure/B1524873.png)
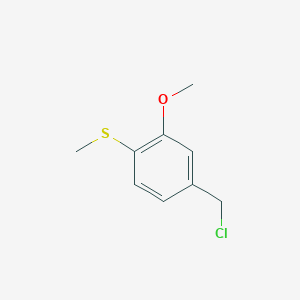
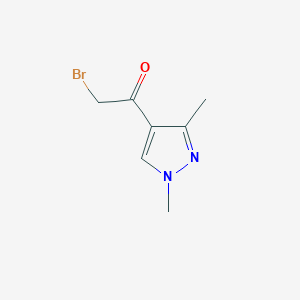
![1-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1524877.png)
